![molecular formula C15H18F5N3 B12225872 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12225872.png)
1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorocyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate This intermediate is then coupled with a pyridine derivative through a series of reactions, including nucleophilic substitution and cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
Scientific Research Applications
1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or bind to receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclobutyl and trifluoromethyl groups enhance its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18F5N3 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H18F5N3/c16-14(17)7-11(8-14)10-22-3-5-23(6-4-22)13-2-1-12(9-21-13)15(18,19)20/h1-2,9,11H,3-8,10H2 |
InChI Key |
LJKDWOLJUMEGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC(C2)(F)F)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.